molecular formula C16H15BrN4S B4794691 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole

5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole

Cat. No. B4794691
M. Wt: 375.3 g/mol
InChI Key: DYIGIPGNKYHFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole, also known as BBTA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BBTA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole inhibits the activity of COX-2 and reduces the production of prostaglandins. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole reduces inflammation and pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations is its low solubility in water, which can make it challenging to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole. One direction is the development of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the synthesis of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole-based materials with novel properties, such as enhanced fluorescence and metal-binding capacity. Additionally, the development of new methods for the detection and quantification of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole in biological and environmental samples could have significant implications for analytical chemistry.

Scientific Research Applications

5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal complexes. In analytical chemistry, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been used as a reagent for the detection and quantification of various analytes, including metal ions and amino acids.

properties

IUPAC Name

5-[(2-bromophenyl)methylsulfanyl]-1-(2,5-dimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4S/c1-11-7-8-12(2)15(9-11)21-16(18-19-20-21)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIGIPGNKYHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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